Lancotrione

Description

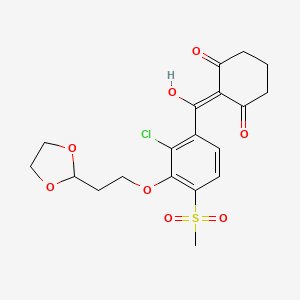

Structure

2D Structure

3D Structure

Properties

CAS No. |

1486617-21-3 |

|---|---|

Molecular Formula |

C19H21ClO8S |

Molecular Weight |

444.87 |

IUPAC Name |

2-(3-(2-(1,3-dioxolan-2-yl)ethoxy)-2-chloro-4-(methylsulfonyl)benzoyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3 |

InChI Key |

YYRPFCKCSGLKJS-UHFFFAOYSA-N |

SMILES |

O=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lancotrione; |

Origin of Product |

United States |

Foundational & Exploratory

Lancotrione Sodium Salt vs. Parent Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancotrione, a potent triketone herbicide, is predominantly utilized in its sodium salt form for the control of grass and broadleaf weeds in rice and other crops.[1][2][3] This technical guide provides an in-depth comparison of this compound sodium salt and its parent compound, focusing on their physicochemical properties, mechanism of action, and the rationale behind the preferential use of the sodium salt in commercial formulations. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing data and general principles of formulation science to provide a comprehensive overview for research and development professionals.

Introduction

This compound is a selective herbicide that functions through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[2] By inhibiting HPPD, this compound disrupts this pathway, leading to the characteristic bleaching of leaves and eventual plant death. Commercial formulations of this compound are based on its sodium salt.[1][2][3] This guide explores the chemical and biological characteristics of both the parent acid and its sodium salt, providing insights into the formulation strategies for this class of herbicides.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and this compound Sodium Salt

| Property | This compound (Parent Compound) | This compound Sodium Salt |

| IUPAC Name | 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one[4] | sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate[5] |

| CAS Number | 1486617-21-3[4] | 1486617-22-4[6] |

| Molecular Formula | C₁₉H₂₁ClO₈S[4] | C₁₉H₂₀ClNaO₈S[6] |

| Molecular Weight | 444.9 g/mol | 466.9 g/mol [7] |

| Appearance | Likely a solid | Solid[6] |

| Solubility in Water | Expected to be low | Expected to be significantly higher than the parent compound |

| Stability | Data not available | Formulated in stable commercial products |

Mechanism of Action: HPPD Inhibition

Both this compound and its sodium salt share the same active moiety and therefore the same mechanism of action. The herbicidal activity is derived from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

The HPPD Inhibition Pathway

The inhibition of HPPD disrupts the normal metabolic pathway of tyrosine in plants. This leads to a cascade of effects culminating in phytotoxicity.

References

- 1. Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound sodium | CymitQuimica [cymitquimica.com]

- 7. This compound sodium | C19H20ClNaO8S | CID 90014538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and development of Lancotrione herbicide

An In-depth Technical Guide to the Discovery and Development of Lancotrione Herbicide

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: This document synthesizes publicly available information on the herbicide this compound. Specific quantitative data regarding herbicidal efficacy, crop selectivity, and toxicology, as well as detailed, step-by-step experimental protocols, are largely proprietary to the developing company and are not available in the public domain. The experimental protocols provided herein are illustrative examples based on established standards for herbicide evaluation.

Introduction

This compound is a selective, post-emergence herbicide developed by the Japanese company Ishihara Sangyo Kaisha (ISK).[1][2] Announced in 2016 and subsequently commercialized in 2019, this compound belongs to the triketone class of herbicides.[1][2] It is primarily formulated as a sodium salt (this compound-sodium) for application in rice paddies.[1][2][3] this compound provides effective control of problematic grass weeds, including barnyard grass (Echinochloa crus-galli), as well as sedges and broadleaf weeds such as Scirpus and Arrowhead, while demonstrating a high degree of safety for rice crops.[1][3][4]

Chemical Properties

This compound is structurally related to other triketone herbicides like tefuryltrione.[1][4] Its chemical properties are summarized in the table below. The active ingredient is often formulated as a sodium salt to improve its properties for commercial use.

| Property | This compound | This compound-sodium |

| IUPAC Name | 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one | sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate |

| CAS Registry Number | 1486617-21-3 | 1486617-22-4 |

| Chemical Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |

| Molar Mass | 444.88 g·mol⁻¹ | 466.86 g·mol⁻¹ |

| Chemical Structure | (See respective chemical databases) | (See respective chemical databases) |

| Development Code | SL-261 | Not Applicable |

Mechanism of Action: HPPD Inhibition

Like other triketone herbicides, this compound's mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisic acid.[1][4] Homogentisic acid is the aromatic precursor for the biosynthesis of plastoquinone and tocopherol (Vitamin E).

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component of the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound depletes the plant's supply of plastoquinone. This halts carotenoid production, which in turn leaves chlorophyll vulnerable to photo-oxidation by sunlight. The resulting degradation of chlorophyll leads to the characteristic bleaching or "whitening" symptoms in susceptible weeds, followed by necrosis and death.

Discovery and Synthesis

The synthesis of this compound involves a multi-step chemical process starting from a substituted benzene compound. The general pathway has been outlined in chemical literature.[1][2][4]

The key steps are:

-

Hydroxylation: 1-bromo-2,3-dichloro-4-methylsulfonylbenzene is refluxed with sodium hydroxide in tert-butanol to replace the bromine atom with a hydroxyl group.

-

Alkylation: The resulting phenol derivative is alkylated using 2-(2-chloroethyl)-1,3-dioxolane under basic conditions.

-

Carbonylation: A palladium-catalyzed carbonylation reaction converts the aryl halide to a methyl ester.

-

Saponification: The methyl ester is saponified to the corresponding benzoic acid derivative.

-

Acylation & Rearrangement: The final steps involve the O-acylation of 1,3-cyclohexanedione with the benzoic acid derivative, followed by a cyanide-catalyzed rearrangement to yield the final triketone structure of this compound.

Biological Activity and Efficacy

This compound is effective for the control of key weeds in rice paddies. Its primary targets include Echinochloa crus-galli (barnyard grass), Scirpus species, Arrowhead, and weeping grass.[1][4] A key attribute of this compound is its high selectivity, ensuring safety for rice plants at effective application doses.[1][4]

Quantitative Efficacy Data

Detailed quantitative data on the efficacy of this compound, such as the half-maximal inhibitory concentration (IC₅₀) against the HPPD enzyme or the dose required for 50% growth reduction (GR₅₀) of target weeds, are not publicly available. This information is typically generated during preclinical and field trial stages of development.

| Parameter | Target Organism/Enzyme | Value |

| IC₅₀ | HPPD Enzyme | Data not publicly available |

| GR₅₀ / ED₅₀ | Echinochloa crus-galli | Data not publicly available |

| GR₅₀ / ED₅₀ | Scirpus juncoides | Data not publicly available |

| Crop Selectivity | Oryza sativa (Rice) | Data not publicly available |

Toxicological Profile

A comprehensive toxicological assessment is required for the registration of any new pesticide. This includes studies on acute, sub-chronic, and chronic toxicity, as well as ecotoxicology. However, specific quantitative toxicological endpoints for this compound are not available in public databases.

| Parameter | Test Species | Value |

| Acute Oral LD₅₀ | Rat | Data not publicly available |

| Acute Dermal LD₅₀ | Rat/Rabbit | Data not publicly available |

| Acute Inhalation LC₅₀ | Rat | Data not publicly available |

| Aquatic Toxicity (e.g., EC₅₀) | Daphnia magna | Data not publicly available |

Experimental Protocols (Illustrative)

The following protocols are representative of the methods used to evaluate herbicides like this compound. They are based on established standards and published methodologies for other HPPD inhibitors.

Illustrative Protocol: Herbicidal Activity Bioassay (Foliar Spray)

This protocol is based on the Chinese agricultural industry standard NY/T 1155.4-2006, "Pesticides guidelines for laboratory bioactivity tests - Part 4: Foliar spray application test for herbicide activity," which has been cited in patent literature for testing compositions containing this compound-sodium.[1][2][3]

1. Plant Cultivation:

- Target weed species (e.g., Echinochloa crus-galli) and the crop species (Oryza sativa) are sown in pots containing a standardized soil mix.

- Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 25°C, 70% RH, 16:8h light:dark cycle).

- Plants are grown to a specific growth stage (e.g., 3-4 leaf stage) before treatment.

2. Preparation of Test Solutions:

- A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent (e.g., acetone or DMF).

- A series of dilutions are prepared from the stock solution using deionized water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates. A control solution (solvent + surfactant) is also prepared.

3. Herbicide Application:

- Pots are arranged in a randomized complete block design.

- Test solutions are applied to the foliage using a laboratory track sprayer calibrated to deliver a specific spray volume (e.g., 200-400 L/ha).

4. Post-Treatment Evaluation:

- Plants are returned to the controlled environment.

- Visual injury (e.g., bleaching, necrosis, stunting) is assessed at set time intervals (e.g., 3, 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete plant death).

- At the end of the experiment, the fresh or dry weight of the above-ground biomass is measured for each plant.

5. Data Analysis:

- The percentage of growth inhibition is calculated relative to the untreated control.

- Dose-response curves are generated by plotting inhibition against the herbicide application rate.

- The GR₅₀ (the dose causing 50% growth reduction) is calculated using non-linear regression analysis to determine herbicidal potency and selectivity.

// Nodes

start [label="1. Plant Cultivation\n(Target Weeds & Crop)"];

step2 [label="2. Prepare Test Solutions\n(Serial Dilutions of this compound)"];

step3 [label="3. Herbicide Application\n(Foliar Spray via Track Sprayer)"];

step4 [label="4. Incubation\n(Controlled Environment)"];

step5 [label="5. Data Collection\n(Visual Assessment, Biomass)"];

step6 [label="6. Data Analysis\n(Dose-Response Curves, GR₅₀ Calculation)"];

result [label="Determine Efficacy &\nSelectivity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> step2;

step2 -> step3;

start -> step3;

step3 -> step4;

step4 -> step5;

step5 -> step6;

step6 -> result;

}

References

Lancotrione: A Technical Guide to an HPPD-Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a selective herbicide belonging to the triketone class of compounds. It is primarily used for the control of grassy weeds in rice cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolic pathway in plants. This inhibition ultimately leads to the bleaching and death of susceptible weed species. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and available technical data.

Chemical Identity

This compound and its sodium salt are identified by several systematic names and synonyms. The IUPAC name for this compound is 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione.[1] It is often used in its sodium salt form, this compound-sodium.

| Identifier | This compound | This compound-sodium |

| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[1][2] | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |

| CAS Number | 1486617-21-3[1] | 1486617-22-4 |

| Molecular Formula | C19H21ClO8S[1] | C19H20ClNaO8S |

| Molecular Weight | 444.88 g/mol [1] | 466.87 g/mol |

Synonyms:

This compound:

-

2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one

-

SL-261

This compound-sodium:

-

Sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the pathway of tyrosine catabolism, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols (Vitamin E).

Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway. Carotenoids serve a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thus protecting chlorophyll from photo-oxidation.

By inhibiting HPPD, this compound disrupts the production of homogentisate, leading to a deficiency in plastoquinone and tocopherols. The lack of plastoquinone, in turn, inhibits carotenoid biosynthesis. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the susceptible weed.

Caption: Signaling pathway of this compound's HPPD inhibition.

Synthesis

A general synthetic route for this compound has been described.[1] The synthesis commences with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. This starting material undergoes a series of reactions including nucleophilic aromatic substitution, alkylation, palladium-catalyzed carbonylation, saponification, and finally a cyanide-catalyzed rearrangement to yield the final this compound product. A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary information.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on patent literature for a herbicidal composition containing this compound-sodium, a general protocol for an indoor bioassay to assess herbicidal activity can be outlined.

Indoor Bioassay for Herbicidal Activity (Based on Patent Description):

-

Plant Cultivation: Weed species of interest (e.g., barnyard grass, large crabgrass) are cultivated in plastic pots containing a suitable nutrient soil mix within a greenhouse environment. Plants are grown until they reach the 2-3 leaf stage.

-

Preparation of Test Solutions: A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent such as dimethylformamide (DMF). This stock solution is then used to prepare a series of dilutions at various concentrations using a 0.5% Tween-80 aqueous solution to ensure proper wetting of the plant foliage.

-

Herbicide Application: The prepared this compound-sodium solutions are applied to the foliage of the test plants using a sprayer. A control group of plants is treated with the 0.5% Tween-80 solution without the active ingredient.

-

Evaluation: The treated plants are maintained in the greenhouse for a period of time, typically 14-21 days. The herbicidal effect is then visually assessed and scored based on a scale that evaluates parameters such as bleaching, necrosis, and growth inhibition compared to the control group.

-

Data Analysis: The visual assessment scores are used to determine the herbicidal efficacy at different concentrations. This data can be used to calculate values such as the Effective Concentration required to achieve 50% control (EC50) or the Growth Reduction of 50% (GR50), although specific values for this compound are not publicly available.

Quantitative Data

Conclusion

This compound is a modern triketone herbicide that provides effective control of key weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood at a biochemical level, leading to the characteristic bleaching of susceptible plants. While the general synthetic pathway and methods for evaluating its herbicidal activity are known, detailed experimental protocols and comprehensive quantitative data on its efficacy and toxicology are not widely available in public literature, likely due to their proprietary nature. Further research and publication of data would be beneficial for the broader scientific community to fully understand the profile of this herbicide.

References

Lancotrione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a potent herbicidal agent belonging to the triketone class of chemicals. Its efficacy lies in the targeted inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. This technical guide provides an in-depth overview of this compound, covering its chemical properties, a detailed (representative) synthesis protocol, its mechanism of action, and standardized methods for its experimental evaluation.

Core Data Presentation

The fundamental chemical and physical properties of this compound and its sodium salt are summarized below for easy reference.

| Property | This compound | This compound Sodium |

| Chemical Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |

| Molecular Weight | 444.9 g/mol [1] | 466.9 g/mol [2] |

| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[1] | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate[2] |

| CAS Number | 1486617-21-3[3] | 1486617-22-4 |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound effectively blocks the production of plastoquinone. This, in turn, inhibits phytoene desaturase, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound proceeds through a multi-step process, beginning with the formation of a substituted benzoyl chloride, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement. While the exact, proprietary industrial synthesis protocols are not publicly available, the following represents a detailed, chemically sound procedure based on the known synthesis of related triketone herbicides.

Step 1: Synthesis of 2-chloro-3-(2-(1,3-dioxolan-2-yl)ethoxy)-4-(methylsulfonyl)benzoyl chloride

-

Starting Material: 2-chloro-3-hydroxy-4-(methylsulfonyl)benzoic acid.

-

Alkylation: The starting benzoic acid is alkylated with 2-(2-chloroethyl)-1,3-dioxolane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Conversion to Acyl Chloride: The resulting benzoic acid derivative is converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step.

Step 2: Acylation of 1,3-Cyclohexanedione

-

Enolate Formation: 1,3-Cyclohexanedione is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0°C. An organic base, such as triethylamine, is added dropwise to form the enolate.

-

Acylation: The crude benzoyl chloride from Step 1, dissolved in the same solvent, is added slowly to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Work-up: The reaction is quenched with a dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acylated enol ester.

Step 3: Cyanide-Catalyzed Rearrangement to this compound

-

Rearrangement: The crude O-acylated enol ester is dissolved in a solvent such as acetone. A catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and a base (e.g., triethylamine) are added. This catalyzes the rearrangement to the final triketone product, this compound.

-

Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HPPD enzyme.

-

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Substrate: 4-hydroxyphenylpyruvate (HPP)

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ascorbic acid and 0.1 mM FeSO₄.

-

This compound stock solution in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 310 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of the microplate, add the assay buffer, the diluted this compound solution (or DMSO for control), and the HPPD enzyme solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the HPP substrate to each well.

-

Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of homogentisate.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

The IC₅₀ value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

-

Greenhouse Efficacy Trial for Herbicidal Activity

This protocol describes a standard method for evaluating the herbicidal effect of this compound on target weed species.

-

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).

-

Pots with a standard potting mix.

-

This compound formulated for spraying (e.g., as an emulsifiable concentrate).

-

Greenhouse with controlled environmental conditions.

-

Calibrated spray chamber.

-

-

Procedure:

-

Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.

-

Prepare different concentrations of the this compound formulation in a suitable spray solution.

-

Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).

-

Return the treated plants to the greenhouse.

-

Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).

-

Determine the dose-response relationship and calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each species.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound.

References

Lancotrione: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Lancotrione is a triketone herbicide that has garnered attention for its efficacy in controlling a range of weeds.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its sodium salt, designed to support research, development, and formulation activities.

Core Chemical and Physical Data

Table 1: Key Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione | [1][5] |

| CAS Number | 1486617-21-3 | [1][3][6] |

| Molecular Formula | C₁₉H₂₁ClO₈S | [1][3][5][6][7] |

| Molecular Weight | 444.88 g/mol | [1][6][7] |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)OCCC3OCCO3 | [1] |

| InChI Key | YYRPFCKCSGLKJS-UHFFFAOYSA-N | [1][3] |

Table 2: Key Identifiers and Molecular Properties of this compound-sodium

| Property | Value | Source |

| IUPAC Name | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate | [8] |

| CAS Number | 1486617-22-4 | [4][8][9][10] |

| Molecular Formula | C₁₉H₂₀ClNaO₈S | [4][9][10] |

| Molecular Weight | 466.87 g/mol | [9] |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] | [9][10] |

| InChI Key | NVRCUTOGBXRVOW-UHFFFAOYSA-M | [4][8] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Density | 1.447 ± 0.06 g/cm³ | Predicted | [6][7] |

| Boiling Point | 689.2 ± 55.0 °C | Predicted | [6][7] |

| pKa | 2.75 ± 0.25 | Predicted | [6][7] |

| Melting Point | Data not available | [11][12] | |

| Water Solubility | Data not available | at 20 °C, pH 7 | [11][12] |

| LogP | Data not available | [11][12] |

Mechanism of Action

This compound functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol. By blocking HPPD, this compound disrupts the formation of homogentisic acid, a key precursor, ultimately leading to a depletion of essential molecules for plant growth and survival.[2]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not widely published. However, standardized methodologies such as those established by the OECD (Organisation for Economic Co-operation and Development) are typically employed for regulatory purposes. The following diagram outlines a general workflow for characterizing a novel chemical entity like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C19H21ClO8S | CID 11612020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1486617-21-3 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound sodium (CAS No. 1486617-22-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 9. This compound sodium | CymitQuimica [cymitquimica.com]

- 10. This compound sodium | C19H20ClNaO8S | CID 90014538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound sodium [sitem.herts.ac.uk]

- 12. This compound (Ref: SL-261) [sitem.herts.ac.uk]

Lancotrione: A Technical Guide to an Aroylcyclohexanedione Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a selective, post-emergence herbicide belonging to the aroylcyclohexanedione chemical class, specifically the triketone subclass.[1][2] Developed by Ishihara Sangyo Kaisha, it was first announced in 2016 and commercialized in 2019, primarily for the control of grass weeds in rice cultivation.[1][2] this compound is typically formulated as a sodium salt.[3] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants.[1][2] This inhibition leads to a cascade of effects, ultimately causing bleaching of the foliage and plant death.[4]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione | [2] |

| Chemical Formula | C₁₉H₂₁ClO₈S | [2] |

| Molar Mass | 444.88 g·mol⁻¹ | [2] |

| Density | 1.47 g/cm³ | [2] |

| CAS Number | 1486617-21-3 | [2] |

Mechanism of Action: HPPD Inhibition

This compound's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[4]

The inhibition of HPPD by this compound leads to:

-

Depletion of Homogentisate (HGA): The direct consequence of HPPD inhibition is the lack of HGA production.

-

Disruption of Plastoquinone and Tocopherol Biosynthesis: Without HGA, the plant cannot synthesize plastoquinones, which are essential electron carriers in the photosynthetic electron transport chain, or tocopherols, which are important antioxidants.[4]

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Its absence halts the production of carotenoids.[4]

-

Chlorophyll Bleaching and Plant Death: Carotenoids protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms (white foliage) of HPPD-inhibiting herbicides. This disruption of photosynthesis and accumulation of reactive oxygen species ultimately results in plant death.[4]

Signaling Pathway of HPPD Inhibition

Caption: Mechanism of action of this compound via HPPD inhibition.

Synthesis of this compound

The synthesis of this compound, as a representative aroylcyclohexanedione, involves a multi-step process. A general synthetic route is outlined below.[1][5]

General Synthetic Pathway

Caption: General synthetic route for this compound.

Quantitative Data: In Vitro HPPD Inhibition

| Compound | Chemical Class | IC50 (nM) vs. AtHPPD | Reference |

| Fenquinotrione | Triketone | 44.7 | [6] |

| Mesotrione | Triketone | 283 | [7] |

| Sulcotrione | Triketone | 250 | [8] |

| Tembotrione | Triketone | - | - |

| Benzobicyclon | Triketone | - | - |

| Tefuryltrione | Triketone | - | - |

| This compound | Triketone | Data Not Available |

Note: The absence of a value indicates that specific, directly comparable data was not found in the searched literature.

Herbicidal Efficacy

This compound demonstrates effective control of various grass weeds in rice paddies.[1] A patent for a herbicidal composition containing this compound-sodium salt reports its efficacy against barnyard grass (Echinochloa crus-galli) and large crabgrass (Digitaria sanguinalis).[3]

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of a compound against HPPD, which can be adapted for this compound.

1. Materials and Reagents:

-

Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Cofactors: Ascorbate and Fe(II)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer or fluorometer

2. Procedure:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, AtHPPD enzyme, and cofactors to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control with solvent only.

-

Initiate the enzymatic reaction by adding the HPP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product (homogentisate) over time.

-

Calculate the initial reaction rates for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a general procedure for evaluating the herbicidal efficacy of this compound on whole plants in a greenhouse setting.

1. Plant Material and Growth Conditions:

-

Target weed species (e.g., Echinochloa crus-galli) and rice (Oryza sativa) for selectivity assessment.

-

Pots filled with a suitable soil mix.

-

Greenhouse with controlled temperature, humidity, and photoperiod.

2. Experimental Procedure:

-

Sow seeds of the weed and rice plants in separate pots.

-

Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a stock solution of this compound formulated for spraying.

-

Create a series of dilutions to test different application rates (e.g., g a.i./ha).

-

Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group.

-

Return the treated plants to the greenhouse and maintain optimal growth conditions.

-

Visually assess the herbicidal effects (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass of the plants.

-

Determine the fresh and/or dry weight of the biomass.

-

Calculate the percentage of growth reduction compared to the untreated control.

-

Determine the effective dose for 50% growth reduction (ED50 or GR50) by fitting the data to a dose-response curve.

Experimental Workflow for Herbicide Evaluation

Caption: A typical workflow for the evaluation of a new herbicide.

Conclusion

This compound is a promising aroylcyclohexanedione herbicide that provides effective control of key grass weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood and characteristic of the triketone chemical class, leading to distinctive bleaching symptoms in susceptible plants. While specific quantitative data on its inhibitory potency and herbicidal efficacy in the public domain is limited, the provided experimental protocols offer a robust framework for its evaluation and comparison with other HPPD-inhibiting herbicides. Further research and publication of data will be crucial for a more comprehensive understanding of its performance and potential applications in integrated weed management programs.

References

- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Lancotrione in Rice Paddy Weed Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lancotrione, a triketone herbicide for selective weed control in rice paddies. This document details its mode of action, application guidelines, and experimental protocols for efficacy and safety evaluation.

Introduction

This compound is a selective herbicide belonging to the triketone class, which is effective for the control of problematic weeds in rice cultivation. It is known for its safety on rice crops when applied at the recommended dosage and provides good control over a range of common paddy weeds, including Echinochloa crusgalli, Scirpus spp., and Arrowhead (Sagittaria spp.).[1]

Mode of Action

This compound functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone and tocopherol synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of these essential compounds, leading to the bleaching of new growth in susceptible weeds, followed by necrosis and death.

Data Presentation

The following tables summarize the expected efficacy of this compound against key rice paddy weeds and its safety profile on rice. The data presented here is illustrative and based on qualitative descriptions of this compound's performance. Researchers should conduct their own trials to obtain precise quantitative data for their specific conditions.

Table 1: Weed Control Efficacy of this compound

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control (%) (30 DAT) |

| Echinochloa crus-galli | Barnyardgrass | 150 | 85 - 95 |

| 200 | 90 - 98 | ||

| Scirpus juncoides | Japanese bulrush | 150 | 80 - 90 |

| 200 | 85 - 95 | ||

| Sagittaria trifolia | Arrowhead | 150 | 80 - 90 |

| 200 | 85 - 95 | ||

| Monochoria vaginalis | Pickerelweed | 150 | 75 - 85 |

| 200 | 80 - 90 | ||

| Cyperus difformis | Smallflower umbrella sedge | 150 | 70 - 80 |

| 200 | 75 - 85 |

Table 2: Rice Crop Safety and Yield Response to this compound Application

| Rice Variety | Application Rate (g a.i./ha) | Phytotoxicity Rating (1-9 scale)* (14 DAT) | Yield (t/ha) |

| Japonica cv. 'Nipponbare' | 150 (1X) | 1 | 7.5 |

| 300 (2X) | 2 | 7.3 | |

| Indica cv. 'IR64' | 150 (1X) | 1 | 6.8 |

| 300 (2X) | 2 | 6.6 | |

| Untreated Weedy Check | - | 1 | 4.2 |

| Hand-Weeded Check | - | 1 | 7.8 |

*Phytotoxicity rating based on the European Weed Research Council (EWRC) scale, where 1 = no effect and 9 = complete kill.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and safety of this compound are provided below.

Protocol for Weed Control Efficacy Trial

Objective: To determine the dose-dependent efficacy of this compound on major rice paddy weeds.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with four replications.

-

Plot Size: 5 m x 4 m.

-

Rice Cultivar: A locally adapted and commonly grown variety.

-

Treatments:

-

Untreated weedy check.

-

Hand-weeded check (weed-free).

-

This compound at a standard rate (e.g., 150 g a.i./ha).

-

This compound at a higher rate (e.g., 200 g a.i./ha).

-

A commercial standard herbicide for comparison.

-

Methodology:

-

Land Preparation: Prepare the paddy field according to standard local practices.

-

Rice Transplanting: Transplant 21-day-old rice seedlings at a spacing of 20 cm x 20 cm.

-

Herbicide Application: Apply this compound as a post-emergence treatment at 10-15 days after transplanting (DAT), when weeds are at the 2-4 leaf stage. Use a calibrated knapsack sprayer with a flat fan nozzle, ensuring uniform coverage.

-

Data Collection:

-

Weed Density and Biomass: At 30 and 60 DAT, place a 0.25 m² quadrat randomly at two locations within each plot. Count the number of individual weeds of each species and harvest the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.

-

Weed Control Efficacy (%): Calculate using the formula:

where WDC is the weed dry weight in the untreated check and WDT is the weed dry weight in the treated plot.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.

Protocol for Rice Crop Safety (Phytotoxicity) Assessment

Objective: To evaluate the phytotoxicity of this compound on rice at different application rates.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with four replications.

-

Plot Size: 5 m x 4 m.

-

Rice Cultivars: Include at least two different rice varieties (e.g., a Japonica and an Indica type) to assess differential responses.

-

Treatments:

-

Untreated, hand-weeded check.

-

This compound at the recommended rate (1X).

-

This compound at double the recommended rate (2X) to simulate overlapping sprays.

-

Methodology:

-

Field Setup: Follow the same land preparation and transplanting procedures as in the efficacy trial. Ensure plots are kept weed-free by hand weeding to isolate herbicide effects.

-

Herbicide Application: Apply this compound at the specified rates at 10-15 DAT.

-

Data Collection:

-

Visual Phytotoxicity Assessment: At 3, 7, 14, and 28 DAT, visually assess crop injury using the European Weed Research Council (EWRC) 1-9 rating scale.

-

Plant Height: At each assessment date, measure the height of ten randomly selected plants per plot from the soil surface to the tip of the tallest leaf.

-

Chlorophyll Content: At 14 DAT, measure the chlorophyll content of the uppermost fully expanded leaves using a SPAD meter.

-

Yield and Yield Components: At harvest, determine the grain yield, number of panicles per hill, number of filled grains per panicle, and 1000-grain weight from a designated harvest area within each plot.

-

-

Statistical Analysis: Analyze the data using ANOVA and appropriate mean separation tests.

References

Application Notes and Protocols for the Analytical Detection of Lancotrione in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the herbicide Lancotrione in soil samples. The protocols are designed for use in environmental monitoring, agricultural research, and food safety applications. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound detection in soil depends on the required sensitivity, selectivity, and the available instrumentation.

-

HPLC-UV: A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.

-

LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.

-

GC-MS: Generally requires a derivatization step for polar analytes like this compound but can be a viable alternative.

A widely used and effective sample preparation technique for pesticides in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach will be detailed for the extraction and clean-up of this compound from soil matrices.

Sample Preparation: QuEChERS Protocol for Soil

The QuEChERS method is a streamlined approach for extracting pesticide residues from various matrices, including soil.[1][2][3][4][5][6]

2.1. Materials and Reagents

-

Homogenized soil sample

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes with screw caps

-

15 mL centrifuge tubes with screw caps

-

Centrifuge capable of ≥ 3000 x g

-

Vortex mixer

2.2. Extraction Procedure

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

The upper acetonitrile layer contains the extracted this compound.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

-

Vortex the tube for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

The supernatant is the cleaned extract.

2.4. Final Extract Preparation

-

Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or LC-MS/MS).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

Analytical Method Protocols

3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and accessible approach for the quantification of this compound.

3.1.1. Instrumental Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV Diode Array Detector (DAD) |

| Wavelength | To be determined by UV scan of this compound standard (typically in the range of 220-280 nm) |

3.1.2. Protocol

-

Prepare a series of this compound standard solutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject the prepared standards and the reconstituted soil extracts into the HPLC-UV system.

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for high-sensitivity and confirmatory analysis of this compound.

3.2.1. Instrumental Conditions

| Parameter | Recommended Setting |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo TQ-S micro or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Similar to HPLC-UV, but with a potentially faster gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

3.2.2. MS/MS Parameters (to be optimized for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

Note: The precursor ion will be the [M+H]⁺ of this compound. Product ions and collision energies must be determined by infusing a this compound standard solution into the mass spectrometer and performing a product ion scan at various collision energies.

3.2.3. Protocol

-

Optimize the MS/MS parameters for this compound using a standard solution.

-

Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.

-

Inject the standards and samples into the LC-MS/MS system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions.

-

Quantify this compound based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

3.3. Gas Chromatography with Mass Spectrometry (GC-MS)

This method is less common for triketone herbicides but can be used after derivatization.

3.3.1. Derivatization (Example using BSTFA)

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Heat the mixture at 70 °C for 30 minutes.

-

The derivatized sample is now ready for GC-MS analysis.

3.3.2. Instrumental Conditions

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.3.3. Protocol

-

Derivatize this compound standards and sample extracts.

-

Inject the derivatized solutions into the GC-MS system.

-

Identify the characteristic ions of the derivatized this compound from the mass spectrum of the standard.

-

Set up a SIM method to monitor these ions for quantification.

-

Analyze samples and quantify using a calibration curve prepared from derivatized standards.

Method Validation and Data Presentation

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below.[3][7][8]

Table 1: Typical Performance Characteristics for Pesticide Analysis in Soil

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | ≤ 20% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or the lowest validated spike level |

Table 2: Example Quantitative Data for a Triketone Herbicide (Mesotrione) in Soil (for reference)

| Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| LC-MS/MS | 0.5 - 2.0 | 1.0 - 5.0 | 85 - 110 | < 15 |

| HPLC-FLD* | ~2.0 | 5.0 | 79 - 96 | < 5 |

*Fluorescence Detection

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis in Soil

Caption: Overall workflow for the analysis of this compound in soil samples.

Diagram 2: Logical Flow for Method Selection

Caption: Decision tree for selecting an analytical method for this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. unitedchem.com [unitedchem.com]

- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS | MDPI [mdpi.com]

- 4. Portico [access.portico.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lancotrione using a Novel LC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lancotrione in complex matrices. This compound, a triketone herbicide, requires precise quantification for environmental monitoring, residue analysis, and toxicological studies.[1] The protocol outlined below provides a comprehensive workflow from sample preparation to data acquisition, ensuring high selectivity and accuracy.

Introduction

This compound is a herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] Its chemical formula is C19H21ClO8S with a molar mass of 444.88 g/mol .[1][2] Accurate measurement of this compound levels is critical for assessing its environmental fate and potential exposure risks. This document provides a detailed protocol for its quantification using LC-MS/MS, a technique offering superior sensitivity and specificity.[3]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for extractions.[4]

Materials:

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

-

0.2 µm syringe filters

Procedure:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO4.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Based on the structure of this compound (C19H21ClO8S), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 445.07. The following are predicted MRM transitions for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 445.07 | 291.1 | 187.0 | 20 |

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various spiked samples.

| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=3) |

| Soil | 1 | 0.95 | 95 | 4.2 |

| Water | 1 | 1.02 | 102 | 3.1 |

| Plant Tissue | 10 | 9.2 | 92 | 5.5 |

| Soil | 50 | 48.5 | 97 | 2.8 |

| Water | 50 | 51.0 | 102 | 1.9 |

| Plant Tissue | 100 | 94.0 | 94 | 3.7 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway (Inhibition of HPPD)

Caption: this compound's mode of action via HPPD inhibition.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in various environmental and biological samples. The use of a QuEChERS-based sample preparation protocol ensures high recovery and efficiency, while the specificity of tandem mass spectrometry allows for accurate measurement even at low concentrations. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and environmental monitoring.

References

Application Notes and Protocols: Preparation of Lancotrione Stock Solutions for In Vitro Assays

Introduction

Lancotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis.[3] Due to its specific mode of action, this compound and its sodium salt are valuable compounds for research in herbicide development, enzyme kinetics, and plant physiology.

Accurate and reproducible in vitro assay results are critically dependent on the correct preparation, handling, and storage of test compound stock solutions. Improperly prepared solutions can lead to issues with concentration accuracy, compound precipitation, and solvent-induced artifacts. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in a variety of in vitro experimental systems, such as enzyme inhibition assays and cell-based studies.

Physicochemical and Storage Data

For accurate preparation of stock solutions, it is essential to use the correct molecular weight corresponding to the specific form of this compound (free acid or sodium salt). Key properties and storage recommendations are summarized in the table below.

| Property | This compound | This compound Sodium Salt |

| CAS Number | 1486617-21-3 | 1486617-22-4[4] |

| Molecular Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |

| Molecular Weight (MW) | 444.88 g/mol | 466.9 g/mol [4] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO)[5] | Dimethyl Sulfoxide (DMSO), Water[5] |

| Storage (Solid Powder) | Store at -20°C for up to 3 years.[6] | Store at -20°C for up to 3 years. |

| Storage (In Solvent) | Store aliquots at -80°C for up to 1 year.[6] | Store aliquots at -80°C for up to 1 year. |

Note on Solubility: While specific quantitative solubility data in common organic solvents is not widely published, triketone herbicides are generally soluble in DMSO.[5] this compound sodium salt may exhibit some solubility in aqueous buffers, but preparing a high-concentration primary stock in DMSO is recommended for consistency across both forms.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution (e.g., 50 mM) of this compound. It is critical to perform these steps in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials:

-

This compound or this compound sodium salt powder

-

Anhydrous or sterile, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

-

Vortex mixer and/or sonicator

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculation: Determine the mass of this compound powder required to prepare the desired volume and concentration. Use the following formula:

-

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 2 mL of a 50 mM this compound (MW = 444.88) stock:

-

Mass (mg) = 50 mM × 2 mL × 444.88 g/mol = 44.49 mg

-

-

Weighing: Accurately weigh the calculated mass of the this compound powder using an analytical balance and carefully transfer it into a sterile amber vial.

-

Solvent Addition: Using a calibrated pipette, add the desired volume of high-purity DMSO to the vial containing the powder.

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.[7][8] Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

-

Storage: Store the aliquots in a sealed secondary container at -80°C for long-term stability.[6]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO-based primary stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Key Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[9] It is imperative to run a "vehicle control" containing the same final concentration of DMSO as the test samples to account for any solvent effects.[10]

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the primary stock solution from -80°C storage and thaw it completely at room temperature. Mix gently by flicking the tube.

-

Serial Dilution: Perform serial dilutions to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation.[8] Therefore, a multi-step or intermediate dilution is recommended.

Example for preparing a 10 µM final working solution from a 50 mM primary stock:

a. Intermediate Dilution (1:100): Add 2 µL of the 50 mM primary stock to 198 µL of the final assay buffer or cell culture medium. This creates a 500 µM intermediate solution in 1% DMSO. Mix thoroughly by pipetting.

b. Final Dilution (1:50): Add 10 µL of the 500 µM intermediate solution to 490 µL of the final assay buffer or medium. This results in a final concentration of 10 µM this compound in 0.02% DMSO.

-

Immediate Use: Use the freshly prepared working solutions in your assay immediately to prevent potential degradation or precipitation in the aqueous environment.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound sodium | CAS 1486617-22-4 | LGC Standards [lgcstandards.com]

- 5. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Efficacy Studies of Lancotrione

Disclaimer: The following application notes and protocols are provided for informational purposes based on the established mechanism of action of Lancotrione as a herbicide. Scientific literature available to date does not support the use of this compound as a therapeutic agent for human diseases. Therefore, the experimental designs outlined below are intended for the evaluation of its herbicidal efficacy and are not applicable to drug development.

Introduction

This compound is a triketone herbicide that functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the tyrosine catabolic pathway in plants, which leads to the formation of plastoquinone and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect and ultimately, the death of susceptible plant species. These application notes provide a framework for designing and conducting efficacy studies of this compound in a research setting.

Mechanism of Action: HPPD Inhibition in Plants

This compound exerts its herbicidal effect by targeting and inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key precursor in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation.

By inhibiting HPPD, this compound leads to a depletion of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of new plant tissues as chlorophyll is destroyed by sunlight. The disruption of these vital processes ultimately leads to plant death.

Experimental Design for Herbicidal Efficacy Studies

The following sections outline general protocols for evaluating the efficacy of this compound as a herbicide. These protocols are designed to be adapted based on the specific research questions, target weed species, and environmental conditions.

I. In Vitro Efficacy Studies: Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the HPPD enzyme.

Protocol:

-

Enzyme Source: Recombinant HPPD from the target plant species (e.g., Arabidopsis thaliana, Zea mays) can be expressed and purified.

-

Assay Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisate) over time. This is often done spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer, the HPPD enzyme, and the substrate (4-hydroxyphenylpyruvate).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and monitor the change in absorbance at a specific wavelength over a set period.

-

A no-inhibitor control and a known HPPD inhibitor should be included for comparison.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the HPPD enzyme activity.

-

Data Presentation:

| Compound | Target Enzyme | IC50 (nM) |

| This compound | HPPD (Target Species 1) | [Insert Value] |

| This compound | HPPD (Target Species 2) | [Insert Value] |

| Positive Control | HPPD (Target Species 1) | [Insert Value] |

II. In Vivo Efficacy Studies: Whole Plant Assays

Objective: To evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.

Protocol:

-

Plant Material: Select target weed species and, if applicable, crop species for selectivity studies. Grow plants from seed in a suitable growth medium under controlled greenhouse or growth chamber conditions (e.g., temperature, light intensity, humidity).

-

Treatment Application:

-

Post-emergence: Apply this compound to plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be done using a laboratory sprayer to ensure uniform coverage.

-

Pre-emergence: Apply this compound to the soil surface immediately after planting the seeds.

-

-

Experimental Design:

-

Use a randomized complete block design with multiple replications.

-

Include a range of this compound application rates.

-

Include an untreated control and a commercial standard herbicide for comparison.

-

-

Efficacy Assessment:

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days after application) using a 0-100% scale (0 = no injury, 100 = complete plant death).

-

Measure plant biomass (fresh and dry weight) at the end of the experiment.

-

-

Data Analysis:

-

Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis).

-

Determine the GR50 value, which is the application rate of this compound required to cause a 50% reduction in plant growth.

-

Data Presentation:

| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Biomass Reduction (%) |

| Untreated Control | 0 | 0 | 0 |

| This compound | X | [Insert Value] | [Insert Value] |

| This compound | 2X | [Insert Value] | [Insert Value] |

| Commercial Standard | Y | [Insert Value] | [Insert Value] |

DAT: Days After Treatment g a.i./ha: grams of active ingredient per hectare

Conclusion

The experimental designs presented here provide a foundational approach to assessing the herbicidal efficacy of this compound. It is crucial to reiterate that this compound is developed and registered for use as a herbicide.[1][2] The protocols and data presentation formats are intended to guide research within the context of agricultural science and weed management. Any consideration of this compound for other applications would require substantial and currently non-existent scientific evidence.

References

Application Notes and Protocols for Field Trial Methodology of Lancotrione

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy, selectivity, and environmental fate of the herbicide Lancotrione. The methodologies outlined are based on established principles of herbicide field research and data from closely related 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.

Introduction to this compound

This compound is a selective herbicide belonging to the triketone class of HPPD inhibitors.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of plastoquinone and tocopherols. The depletion of plastoquinone indirectly inhibits the carotenoid biosynthesis pathway, leading to photobleaching of susceptible plant tissues, followed by necrosis and death.[1] this compound is primarily used for the control of grass and broadleaf weeds in rice cultivation.[1]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The herbicidal activity of this compound is a consequence of the disruption of the carotenoid biosynthesis pathway. The following diagram illustrates the mechanism of action.

Experimental Protocols for Field Trials

To evaluate the efficacy of this compound on major rice weeds, assess its selectivity and safety on different rice cultivars, and determine its environmental persistence under field conditions.

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2]

-

Treatments: Include a range of this compound application rates, a standard herbicide treatment for comparison, a weed-free control (manual weeding), and an untreated (weedy) control.

-

Replications: Each treatment should be replicated at least four times.[2]

-

Plot Size: A minimum plot size of 10 square meters (e.g., 2m x 5m) is recommended to reduce edge effects and provide sufficient area for sampling.[3]

-

Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift.